molecular formula C9H8N4O3S B2421484 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid CAS No. 1154939-61-3

2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid

Cat. No. B2421484
CAS RN: 1154939-61-3
M. Wt: 252.25
InChI Key: GHRUQVOWDNQOEC-UHFFFAOYSA-N
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Description

2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique properties and potential applications. It is known for its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies. For instance, a series of thiazole, pyrazole, and benzfuran hybrids were synthesized and evaluated for their antibacterial and antifungal activities . Another study reported the synthesis and antimicrobial activity of new series of thiazoles, pyridines, and pyrazoles based on coumarin moiety .


Molecular Structure Analysis

The molecular structure of 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid is represented by the formula C9H8N4O3S . The thiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied extensively. The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid are well-documented . It is known for its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, is transmitted through sandfly bites. Researchers have found that certain pyrazole derivatives, including our compound of interest, display potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its mechanism of action and potential clinical applications.

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a significant global health challenge. Existing antimalarial drugs face limitations due to drug resistance. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent . Investigating its safety profile and efficacy in clinical trials is essential.

Anti-inflammatory Activity

Thiazoles have been investigated as anti-inflammatory agents. Our compound’s unique structure warrants exploration of its potential to modulate inflammatory responses. Understanding its interactions with inflammatory pathways could inform drug development.

Future Directions

The future directions of research on 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid are promising. A novel approach is to develop AMP mimetic small molecules as AMPK activators by targeting γ subunit that will have better selectivity and minimal side effects . More research is needed to fully explore the potential applications of this compound in various fields of scientific research.

properties

IUPAC Name

2-[2-(1H-pyrazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c14-7(15)1-6-4-17-9(12-6)13-8(16)5-2-10-11-3-5/h2-4H,1H2,(H,10,11)(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRUQVOWDNQOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid

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